molecular formula C8H6Cl3NO B1361815 2-chloro-N-(2,3-dichlorophenyl)acetamide CAS No. 33560-47-3

2-chloro-N-(2,3-dichlorophenyl)acetamide

Cat. No. B1361815
CAS RN: 33560-47-3
M. Wt: 238.5 g/mol
InChI Key: NBGQBIFGVDDWKO-UHFFFAOYSA-N
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Description

“2-chloro-N-(2,3-dichlorophenyl)acetamide” is a chemical compound with the molecular formula C8H6Cl3NO . It has a molecular weight of 238.502 .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-(2,3-dichlorophenyl)acetamide” consists of a central carbon atom bonded to a chlorine atom, an amide group (NH), and a dichlorophenyl group . The InChI code for this compound is 1S/C8H6Cl3NO/c9-4-7(13)12-6-3-1-2-5(10)8(6)11/h1-3H,4H2,(H,12,13) .


Physical And Chemical Properties Analysis

“2-chloro-N-(2,3-dichlorophenyl)acetamide” is a powder that should be stored at room temperature . It has a melting point of 111-112 degrees Celsius .

Scientific Research Applications

Quantum Chemical Calculations

Research conducted by Choudhary et al. (2014) utilized density functional theory (DFT) to obtain molecular structural parameters, thermodynamic properties, and vibrational frequencies of 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide. This study explored the molecule's electrostatic potential, atomic charges, electronic exchange interaction, and charge delocalization, providing valuable insights for potential applications in various scientific fields, including material science and molecular engineering (Choudhary, Agarwal, Gupta, & Tandon, 2014).

Molecular Conformation Analysis

A 2008 study by Gowda, Foro, and Fuess investigated the molecular structure of 2-chloro-N-(2,3-dichlorophenyl)acetamide, focusing on the conformation of the N—H bond. This research contributes to the understanding of molecular interactions and bonding, which is crucial for the design and development of new chemical compounds (Gowda, Foro, & Fuess, 2008).

Synthesis and Antimicrobial Activity

Mistry, Desai, and Intwala (2009) synthesized novel derivatives involving 2-chloro-N-(2,3-dichlorophenyl)acetamide and evaluated their antimicrobial activity. This work contributes to the pharmaceutical and medical research fields by exploring new compounds with potential therapeutic applications (Mistry, Desai, & Intwala, 2009).

NMR Spectral Studies

Gowda and Gowda (2007) carried out 1H and 13C NMR spectral studies on N-(j, k-Dichlorophenyl)-acetamides, including 2-chloro-N-(2,3-dichlorophenyl)acetamide. Their research helps in understanding the electronic environment and structural characteristics of such compounds, which is essential for their application in analytical chemistry and material science (Gowda & Gowda, 2007).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-N-(2,3-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3NO/c9-4-7(13)12-6-3-1-2-5(10)8(6)11/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGQBIFGVDDWKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353142
Record name 2-chloro-N-(2,3-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,3-dichlorophenyl)acetamide

CAS RN

33560-47-3
Record name 2-chloro-N-(2,3-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(2,3-dichlorophenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
BT Gowda, S Foro, H Fuess - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
The conformation of the N—H bond in the title compound (23DCPCA), C8H6Cl3NO, is syn to both the 2- and 3-chloro substituents in the aromatic ring, similar to the 2-chloro substituent …
Number of citations: 9 scripts.iucr.org
BT Gowda, S Foro, H Terao, H Fuess - … Crystallographica Section E …, 2009 - scripts.iucr.org
The structure of the title compound, C8H6Cl3NO, contains two molecules in the asymmetric unit. In each independent molecule, the conformation of the N—H bond is almost syn to the …
Number of citations: 1 scripts.iucr.org
BT Gowda, S Foro, H Terao, H Fuess - … Crystallographica Section E …, 2009 - scripts.iucr.org
The conformation of the N—H bond in the structure of the title compound, C8H6Cl3NO, is anti to the C=O bond. The N—HH atom shows close intramolecular N—H⋯Cl hydrogen bonds …
Number of citations: 10 scripts.iucr.org
S Mongkholkeaw, A Songsasen… - Acta Crystallographica …, 2020 - scripts.iucr.org
In the title compound, C9H10ClNOS, the amide functional group –C(=O)NH– adopts a trans conformation with the four atoms nearly coplanar. This conformation promotes the formation …
Number of citations: 6 scripts.iucr.org
BT Gowda, S Foro, H Terao, H Fuess - … Crystallographica Section E …, 2009 - scripts.iucr.org
The N—H bond in the title compound, C 8 H 7 Cl 2 NO, is anti to the meta-chloro substituent in the aromatic ring in both independent molecules comprising the asymmetric unit. The C=…
Number of citations: 4 scripts.iucr.org
MR Suryawanshi, AM Kanhed, VM Kulkarni… - Molecular Diversity, 2022 - Springer
In the present work, a hit molecule obtained from zinc ‘clean drug-like database’ by systematically performed computational studies was modified chemically to obtain different …
Number of citations: 3 link.springer.com

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